![molecular formula C11H16F2O B13465821 9,9-Difluorospiro[5.5]undecan-3-one](/img/structure/B13465821.png)
9,9-Difluorospiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Difluorospiro[5.5]undecan-3-one is a spiro compound characterized by a unique structure where a spiro carbon atom connects two rings. This compound is notable for its fluorine atoms, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluorospiro[5.5]undecan-3-one typically involves the introduction of fluorine atoms into the spiro[5.5]undecane skeleton. One common method is the fluorination of spiro[5.5]undecan-3-one using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like acetonitrile or dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety protocols for handling fluorinating agents.
Analyse Des Réactions Chimiques
Types of Reactions
9,9-Difluorospiro[5.5]undecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted spiro compounds depending on the nucleophile used
Applications De Recherche Scientifique
9,9-Difluorospiro[5.5]undecan-3-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: It can be used in the development of new materials with specific properties, such as fluorinated polymers or advanced coatings.
Mécanisme D'action
The mechanism by which 9,9-Difluorospiro[5.5]undecan-3-one exerts its effects is primarily through its interactions with various molecular targets. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The spiro structure provides rigidity, which can influence the compound’s binding affinity and selectivity towards specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[5.5]undecan-3-one: The parent compound without fluorine atoms.
9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one: A similar compound with additional oxygen atoms in the ring.
1,4,9-Triazaspiro[5.5]undecan-2-one: A compound with nitrogen atoms in the ring, used as a METTL3 inhibitor.
Uniqueness
9,9-Difluorospiro[5.5]undecan-3-one is unique due to the presence of fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated analogs. The fluorine atoms can enhance the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H16F2O |
|---|---|
Poids moléculaire |
202.24 g/mol |
Nom IUPAC |
3,3-difluorospiro[5.5]undecan-9-one |
InChI |
InChI=1S/C11H16F2O/c12-11(13)7-5-10(6-8-11)3-1-9(14)2-4-10/h1-8H2 |
Clé InChI |
YQFZCRVUYAKHHE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1=O)CCC(CC2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B13465739.png)
![tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate](/img/structure/B13465746.png)
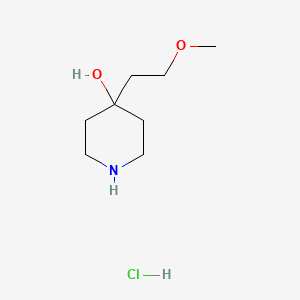
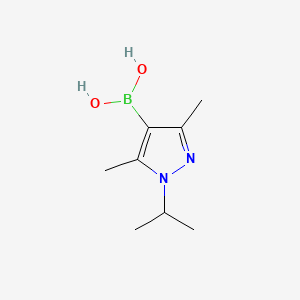
![(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13465780.png)
![3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride](/img/structure/B13465781.png)
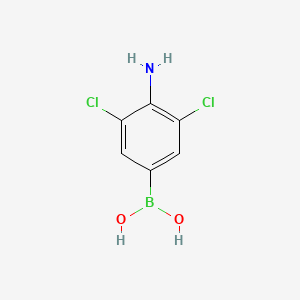
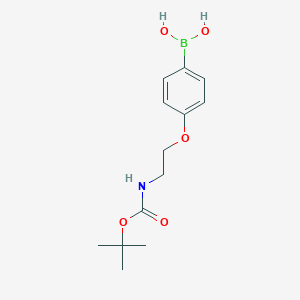
![3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylicacid](/img/structure/B13465789.png)
![1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13465794.png)
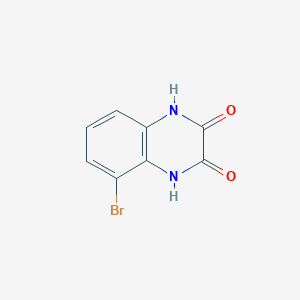

![Methyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B13465814.png)
amine hydrochloride](/img/structure/B13465816.png)
